
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato es un compuesto orgánico complejo conocido por su estructura y propiedades únicas. Este compuesto presenta un núcleo malonato con grupos dietil, una cadena dodecil y un grupo azo sulfofenil. Se utiliza principalmente en diversas aplicaciones de investigación científica debido a sus características químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato generalmente implica varios pasos:
Formación del Núcleo Malonato: El núcleo malonato se sintetiza haciendo reaccionar malonato de dietilo con reactivos apropiados en condiciones controladas.
Introducción de la Cadena Dodecil: La cadena dodecil se introduce mediante reacciones de alquilación, donde el núcleo malonato se trata con haluros de dodecil en presencia de una base.
Reacción de Acoplamiento Azo: El grupo azo se introduce mediante una reacción de diazotación seguida de acoplamiento con un derivado sulfofenil.
Métodos de Producción Industrial
La producción industrial de este compuesto implica la ampliación de los métodos de síntesis de laboratorio. El proceso incluye:
Síntesis a Gran Escala de Intermediarios: Producción a gran escala de malonato de dietilo y haluros de dodecil.
Reactores de Flujo Continuo: Uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y alto rendimiento.
Purificación: Técnicas de purificación avanzadas como la recristalización y la cromatografía para obtener un producto de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que resulta en la formación de aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el núcleo malonato.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH4) o hidrogenación catalítica.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio (NaH).
Productos Principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Aminas.
Sustitución: Derivados alquilados o acilatos.
Aplicaciones Científicas De Investigación
1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato implica su interacción con objetivos moleculares a través de diversas vías:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad.
Vías Involucradas: Puede influir en las vías de señalización, los procesos metabólicos y la expresión genética, dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Malonato de dietilo: Un éster más simple del ácido malónico, utilizado en aplicaciones sintéticas similares.
Malonato de dimetilo: Otro éster del ácido malónico, con grupos metilo en lugar de grupos etilo.
Ácido malónico: El ácido dicarboxílico padre, utilizado como precursor en la síntesis de diversos derivados.
Singularidad
1,3-Dietil ((4-dodecil-3-sulfofenil)azo)malonato destaca por su estructura compleja, que confiere propiedades químicas y físicas únicas. La presencia de la cadena dodecil y el grupo azo sulfofenil lo hace particularmente valioso en aplicaciones especializadas, como el desarrollo de materiales avanzados y productos farmacéuticos.
Propiedades
Número CAS |
84696-94-6 |
|---|---|
Fórmula molecular |
C25H40N2O7S |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
5-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H40N2O7S/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-21(19-22(20)35(30,31)32)26-27-23(24(28)33-5-2)25(29)34-6-3/h17-19,23H,4-16H2,1-3H3,(H,30,31,32) |
Clave InChI |
DHWGRNIBHDJROJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=C(C=C1)N=NC(C(=O)OCC)C(=O)OCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


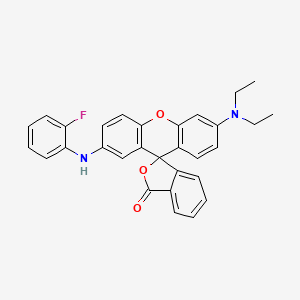
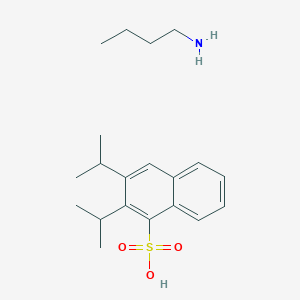
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
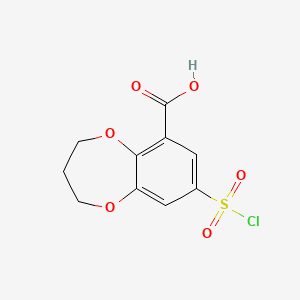




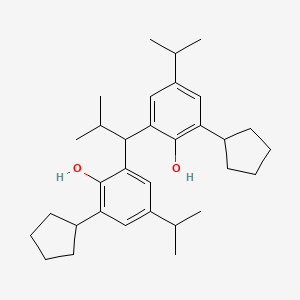
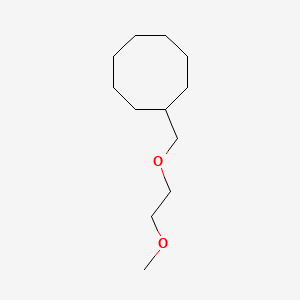

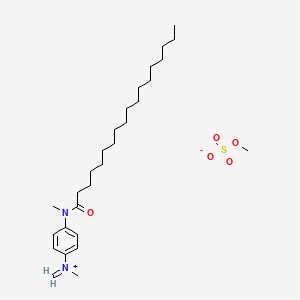
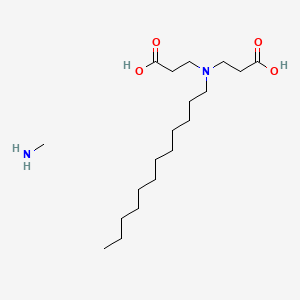
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
